

# Ethyl p-Coumarate: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ethyl coumarate	
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#### Introduction

Ethyl p-coumarate, an ester of p-coumaric acid, is a naturally occurring phenylpropanoid found in various plant species, notably as a major phenolic component in the roots of industrial hemp (Cannabis sativa L.).[1][2] Phenylpropanoids are a diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine, playing crucial roles in plant defense, structure, and signaling.[3] Ethyl p-coumarate's chemical structure, featuring a phenyl group and a three-carbon propene tail, is characteristic of this class.[3] Due to its enhanced lipophilicity compared to its parent compound, p-coumaric acid, ethyl p-coumarate has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties.[1][4][5] This guide provides an in-depth technical overview of ethyl p-coumarate, focusing on its biosynthesis, biological functions, and the experimental methodologies used for its study, tailored for researchers, scientists, and professionals in drug development.

# **Chemical Properties and Synthesis**

Ethyl p-coumarate is classified as a cinnamate ester.[6] Its chemical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of Ethyl p-Coumarate



Property	Value	Reference
IUPAC Name	ethyl (E)-3-(4- hydroxyphenyl)prop-2-enoate	[6]
Molecular Formula	C11H12O3	[6]
Molecular Weight	192.21 g/mol	[6]
CAS Number	7362-39-2	[7]
Appearance	Colorless liquid / Crystalline powder	[7][8]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Slightly soluble in water.	[7][9]
Melting Point	79.6 °C	[10]

# **Phenylpropanoid Biosynthesis Pathway**

Ethyl p-coumarate is a downstream product of the phenylpropanoid pathway, a central metabolic route in plants for the synthesis of thousands of phenolic compounds.[3][11] The pathway begins with the amino acid L-phenylalanine (or L-tyrosine in some plants).[3][11]

The key steps leading to ethyl p-coumarate are:

- Deamination: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[3][12]
- Hydroxylation: Cinnamic acid is then hydroxylated at the para-position of its phenyl ring by Cinnamic Acid 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[12][13]
- CoA Ligation: The carboxyl group of p-coumaric acid is activated by 4-Coumarate-CoA
   Ligase (4CL), forming a thioester bond with coenzyme A to produce 4-coumaroyl-CoA.[12]
   [13]

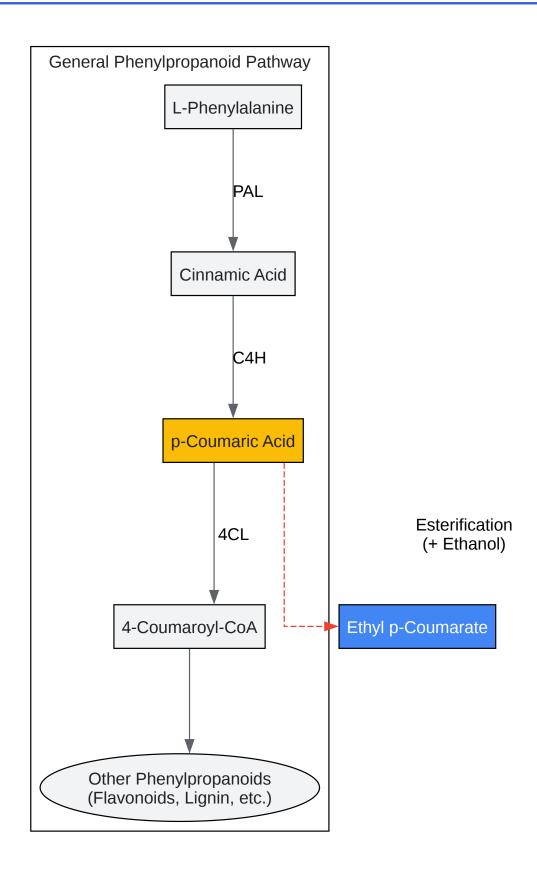






• Esterification: While the direct enzymatic synthesis in plants is less detailed in the provided results, ethyl p-coumarate is formed by the esterification of p-coumaric acid with ethanol.[1] This can occur naturally or be achieved through chemical synthesis.





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**Caption:** Phenylpropanoid biosynthesis pathway leading to ethyl p-coumarate.



# **Biological Activities and Quantitative Data**

Ethyl p-coumarate exhibits a range of biological activities, making it a compound of significant interest for pharmaceutical and agricultural applications.

### **Antifungal Activity**

Ethyl p-coumarate has demonstrated notable antifungal properties, particularly against postharvest pathogens. Its mechanism of action involves the disruption of the fungal plasma membrane's integrity, leading to the leakage of intracellular contents and subsequent oxidative damage.[1][5]

Table 2: Antifungal Activity of Ethyl p-Coumarate

Pathogen	Assay	Result	Concentration	Reference
Alternaria alternata	Mycelial Growth Inhibition	IC50: 176.8 μg/mL	176.8 μg/mL	[1][5]
Alternaria alternata	In vivo (Jujube fruit)	Significant reduction in black spot rot	100 and 800 μg/mL	[5]
Botrytis cinerea	Mycelial Growth	Not specified	100 μΜ	[10]
Sclerotinia sclerotiorum	Mycelial Growth	Not specified	100 μΜ	[10]

### **Anti-inflammatory and Antioxidant Activity**

The compound has shown potential as an anti-inflammatory and antioxidant agent. Studies suggest it can inhibit inflammatory mediators and reduce leukocyte migration without causing gastric lesions.[4] Its antioxidant action is attributed to its ability to scavenge free radicals.[1]

Table 3: Anti-inflammatory and Antioxidant Effects



Model	Activity	Key Findings	Reference
Carrageenan-induced paw edema (mice)	Anti-inflammatory	Decreased paw edema, inhibited leukocyte migration	[4]
Freund's adjuvant-induced arthritis (rats)	Anti-inflammatory	Showed potential in a chronic inflammation model	[4]
In vitro radical scavenging assays	Antioxidant	Scavenges free radicals, inhibits oxidative stress	[1]

# **Anticancer Activity**

Emerging research indicates that ethyl p-coumarate possesses antitumor potential. It has been shown to inhibit the proliferation of melanoma cells and induce cell cycle arrest. The esterification of p-coumaric acid appears to enhance its antimelanogenic and antitumor activities.[14]

Table 4: Anticancer Activity of Ethyl p-Coumarate

Cell Line	Activity	Effect	Concentration	Reference
SK-MEL-25 (Human melanoma)	Antiproliferative	Inhibited cell proliferation	0.1 mM	[14]
SK-MEL-25 (Human melanoma)	Cell Cycle Arrest	Induced arrest at S and G2/M phases	0.1 mM	[14]
P388 (Murine leukemia)	Cytotoxicity	More active than related amide analogs	Not specified	[15]

# **Tyrosinase Inhibition**



Ethyl p-coumarate acts as a non-competitive, reversible inhibitor of tyrosinase, an enzyme crucial for melanin production. This property makes it a candidate for applications in cosmetics and as a fruit preservation agent.[16] It is believed to induce conformational changes in the enzyme's catalytic domain.[16]

Table 5: Tyrosinase Inhibition by Ethyl p-Coumarate

Parameter	Value	Reference
IC50	4.89 μg/mL	[16]
Ki	1.83 μg/mL	[16]
Mechanism	Non-competitive, reversible	[16]

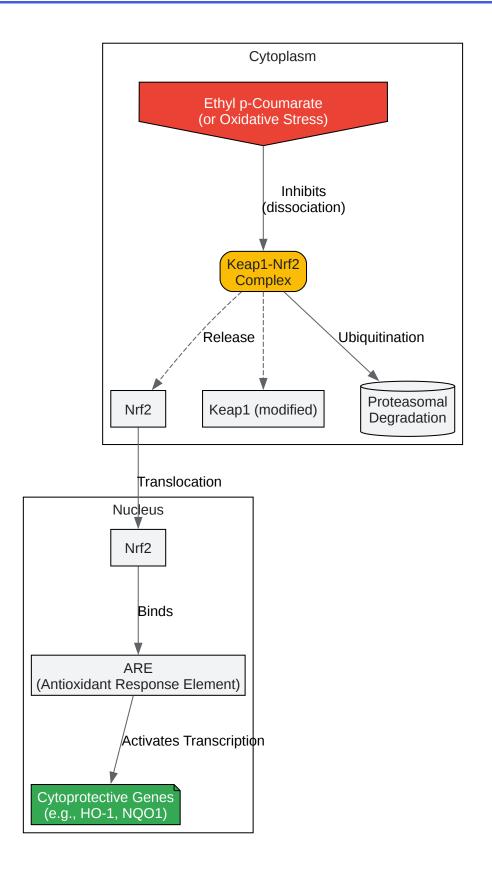
# **Modulation of Signaling Pathways**

While direct studies on ethyl p-coumarate are limited, its parent compound, p-coumaric acid, is known to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF-kB and MAPK pathways.[17] It is plausible that ethyl p-coumarate exerts its effects through similar mechanisms. Furthermore, many phenolic compounds, including coumarins, are known activators of the Keap1/Nrf2 antioxidant response pathway.[18]

# **Keap1/Nrf2/ARE Signaling Pathway**

The Keap1/Nrf2 pathway is a primary defense mechanism against oxidative stress.[18] Under basal conditions, Keap1 sequesters the transcription factor Nrf2 in the cytoplasm, targeting it for degradation.[18] Oxidative stress or electrophilic compounds can modify Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) to activate the transcription of cytoprotective genes like heme oxygenase-1 (HO-1).[18][20]





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**Caption:** Proposed modulation of the Keap1/Nrf2/ARE antioxidant pathway.



## **Experimental Protocols**

This section provides detailed methodologies for the synthesis, extraction, and biological evaluation of ethyl p-coumarate.

### Synthesis of Ethyl p-Coumarate (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of p-coumaric acid with ethanol.[8][10]

#### Materials:

- p-Coumaric acid
- Absolute ethanol (EtOH)
- Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4)[8][10]
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)[7][10]
- · Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
- Silica gel for column chromatography (optional, for purification)

#### Procedure:

- Reaction Setup: Dissolve p-coumaric acid (e.g., 7.0 g, 42.6 mmol) in absolute ethanol (e.g., 106 mL) in a round-bottom flask.[10]
- Catalysis: Add a catalytic amount of concentrated acid (e.g., 8 drops of HCl or 0.1 mL of H<sub>2</sub>SO<sub>4</sub>).[8][10]
- Reflux: Heat the mixture under reflux for several hours (e.g., 5 hours to overnight) at approximately 70-80°C. Monitor the reaction completion using thin-layer chromatography



(TLC).[8][10]

- Workup:
  - Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the excess ethanol.[10]
  - If sulfuric acid was used, neutralize the mixture to pH 7.0 with a 5% aqueous NaHCO<sub>3</sub> solution before evaporation.[8]
  - Dilute the resulting crude oil with ethyl acetate.[10]
  - Transfer the solution to a separatory funnel and wash sequentially with saturated aq.
    NaHCO₃ solution (3 times), water (1 time), and brine (1 time).[10]
- Drying and Isolation: Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield ethyl p-coumarate.[10]
- Purification (Optional): If necessary, purify the crude product by recrystallization or silica gel column chromatography.[1][7]

### **Extraction from Hemp (Cannabis sativa L.) Roots**

This protocol outlines a general procedure for solvent extraction and fractionation to isolate ethyl p-coumarate from plant material.[2][8]

#### Materials:

- Dried and powdered hemp roots
- Ethanol (or methanol)
- Methylene chloride (MC, or Dichloromethane)
- Ethyl acetate (EA)
- · Distilled water
- Filtration apparatus, rotary evaporator, separatory funnel



#### Procedure:

- Initial Extraction: Macerate or reflux the dried, powdered hemp root material with ethanol to create a total extract. Filter the mixture and evaporate the solvent under reduced pressure.
- Solvent Fractionation:
  - Suspend the dried total extract in a mixture of water and a non-polar solvent like methylene chloride.
  - Separate the layers using a separatory funnel. This will yield a methylene chloride (MC) fraction and an aqueous layer. Ethyl p-coumarate, being more hydrophobic, will preferentially partition into the MC layer.[8]
  - Subsequently, extract the remaining aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to obtain an ethyl acetate (EA) fraction and a final water (WT) fraction.[8]
- Isolation:
  - Concentrate the MC fraction, which is enriched with ethyl p-coumarate.
  - Perform successive silica gel column chromatography steps on the concentrated MC fraction, using different eluting solvent systems (e.g., hexane/ethyl acetate gradients), to purify the compound.[2]
  - Monitor fractions using TLC to identify and combine those containing pure ethyl pcoumarate.

# **Cell Viability (MTT) Assay**

This colorimetric assay is used to assess the cytotoxic effects of ethyl p-coumarate on cancer cell lines by measuring metabolic activity.[21][22][23]

#### Materials:

Target cell line (e.g., SK-MEL-25)

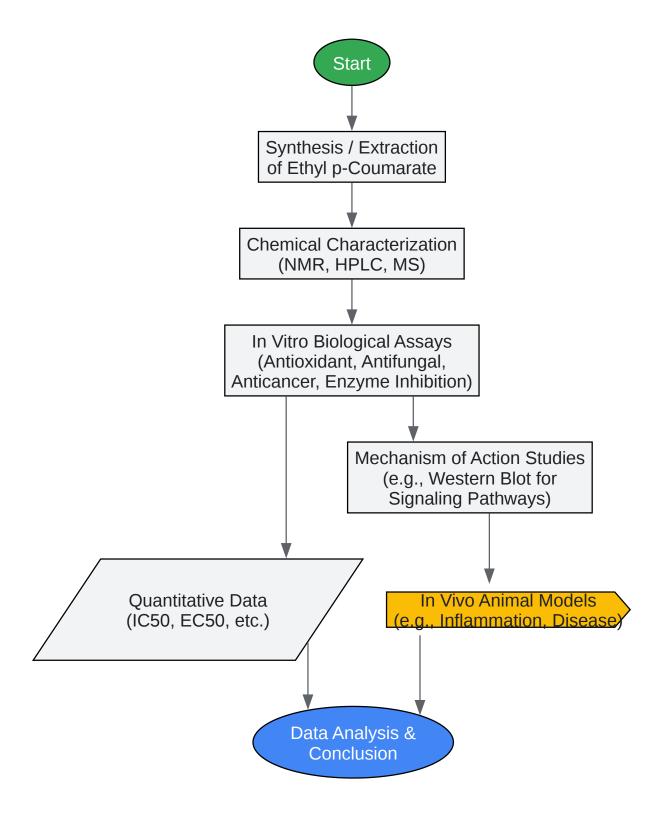


- Complete culture medium
- 96-well plates
- Ethyl p-coumarate stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[21]
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1x10<sup>4</sup> to 5x10<sup>4</sup> cells/well) in 100 μL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for attachment.[21]
- Compound Treatment: Prepare serial dilutions of ethyl p-coumarate in culture medium from the stock solution. Remove the old medium from the wells and add 100 μL of the diluted compound solutions. Include vehicle controls (medium with DMSO at the same concentration as the highest dose) and untreated controls.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
- MTT Addition: Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
  Viable cells will reduce the yellow MTT to purple formazan crystals.[21][23]
- Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[21]
- Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC<sub>50</sub> value from the dose-response curve.





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**Caption:** General experimental workflow for studying ethyl p-coumarate.



### **Conclusion and Future Directions**

Ethyl p-coumarate stands out as a promising phenylpropanoid with a broad spectrum of scientifically validated biological activities. Its functions as an antioxidant, anti-inflammatory, antifungal, and anticancer agent are well-documented, providing a strong basis for further investigation. The enhanced lipophilicity over its parent compound, p-coumaric acid, may contribute to improved bioavailability and efficacy.

For professionals in drug development, ethyl p-coumarate represents a valuable lead compound. Future research should focus on elucidating the precise molecular targets and further detailing its interactions with cellular signaling pathways. Preclinical studies using in vivo models are essential to validate its therapeutic potential for inflammatory diseases, cancers, and infectious diseases. Additionally, its role as a tyrosinase inhibitor and antifungal agent warrants exploration for applications in the cosmetic, food preservation, and agricultural industries. The synthesis and experimental protocols detailed herein provide a robust framework for scientists to advance the study of this versatile natural product.

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